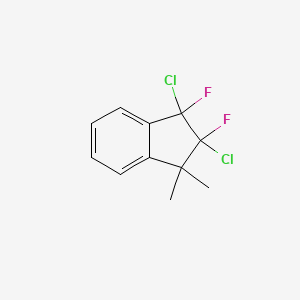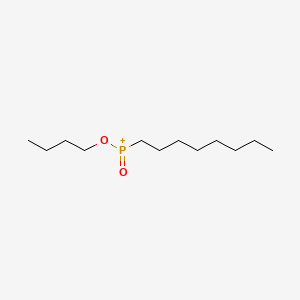
Butyl octylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl octylphosphinate is an organophosphorus compound with the molecular formula C₁₂H₂₇O₂P It is a phosphinate ester, characterized by the presence of a phosphorus atom bonded to two oxygen atoms, one of which is further bonded to a butyl group and the other to an octyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl octylphosphinate typically involves the reaction of butylphosphinic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butyl octylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate ester to phosphine.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Various alkyl or aryl phosphinates depending on the substituents used.
Aplicaciones Científicas De Investigación
Butyl octylphosphinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It is used in the formulation of flame retardants, plasticizers, and lubricants.
Mecanismo De Acción
The mechanism by which butyl octylphosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with metal ions and other nucleophiles, making it an effective ligand in coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl phosphinate
- Octyl phosphinate
- Dimethyl phosphinate
- Diethyl phosphinate
Uniqueness
Butyl octylphosphinate is unique due to its specific combination of butyl and octyl groups, which confer distinct chemical and physical properties. Compared to other phosphinates, it may exhibit different solubility, reactivity, and binding affinity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
63886-54-4 |
|---|---|
Fórmula molecular |
C12H26O2P+ |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
butoxy-octyl-oxophosphanium |
InChI |
InChI=1S/C12H26O2P/c1-3-5-7-8-9-10-12-15(13)14-11-6-4-2/h3-12H2,1-2H3/q+1 |
Clave InChI |
JUCNTEIJIIMFMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[P+](=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


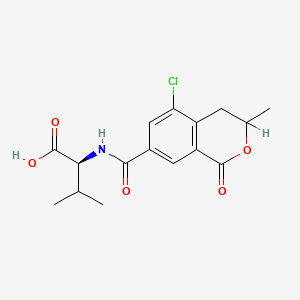

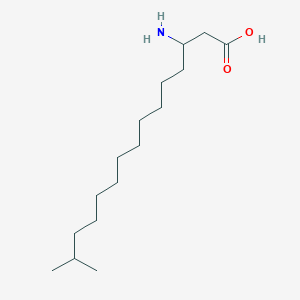
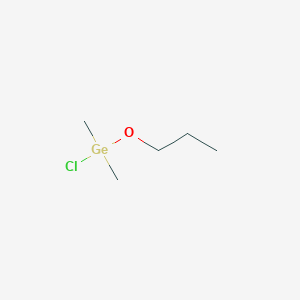
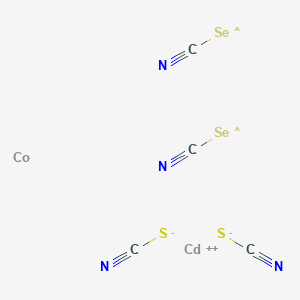
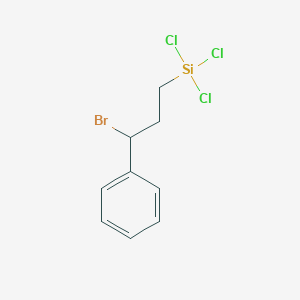
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
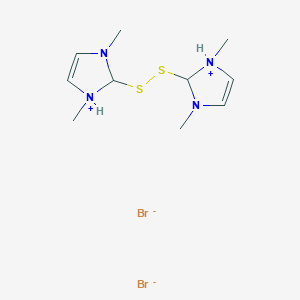
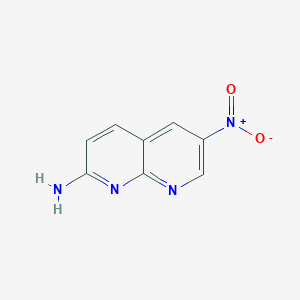
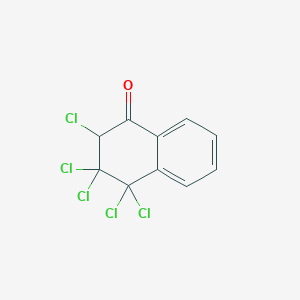
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
